2-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-1-cyclohexene-1-carboxylic acid

Description

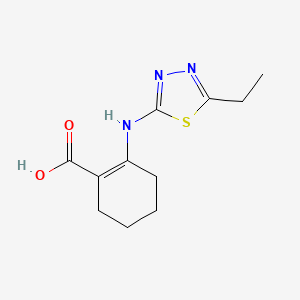

This compound features a cyclohexene ring substituted with a carboxylic acid group at position 1 and a 5-ethyl-1,3,4-thiadiazol-2-ylamino moiety at position 2. The thiadiazole ring is a heterocyclic scaffold known for its role in enhancing biological activity, particularly in antimicrobial and anti-inflammatory agents.

Properties

CAS No. |

160893-96-9 |

|---|---|

Molecular Formula |

C11H15N3O2S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C11H15N3O2S/c1-2-9-13-14-11(17-9)12-8-6-4-3-5-7(8)10(15)16/h2-6H2,1H3,(H,12,14)(H,15,16) |

InChI Key |

OYZBLWMRPCJWPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC2=C(CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-1-cyclohexene-1-carboxylic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with cyclohexene-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-1-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-1-cyclohexene-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer properties.

Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table compares the target compound with two closely related analogs from the evidence:

*Calculated based on formula C₁₁H₁₃N₃O₂S.

Key Observations:

Substituent Effects: The ethyl group in the target compound provides a balance between hydrophobicity and steric demand, which may enhance membrane permeability compared to the phenyl or ethoxyphenyl analogs . The phenyl group in CID 3074726 increases lipophilicity (logP ~2.5 estimated), which could improve tissue penetration but reduce aqueous solubility .

Molecular Weight and Solubility :

- The target compound has the lowest molecular weight (~267.3), favoring compliance with Lipinski’s rule of five for oral bioavailability.

- The carboxylic acid group in all three compounds enhances solubility in aqueous environments, but the phenyl and ethoxyphenyl analogs may require formulation adjustments due to their higher hydrophobicity.

Electronic and Steric Considerations

- Electron-Withdrawing vs. Electron-Donating Groups :

- The ethyl group is electron-donating, which may stabilize the thiadiazole ring’s electronic configuration, whereas the phenyl group (moderately electron-withdrawing) could alter charge distribution at the heterocycle .

Biological Activity

2-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-1-cyclohexene-1-carboxylic acid is a compound featuring a thiadiazole moiety, known for its diverse biological activities. Thiadiazoles have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound includes a cyclohexene ring and a carboxylic acid functional group, contributing to its reactivity and biological properties.

The biological activity of thiadiazole derivatives is attributed to several mechanisms:

- Antimicrobial Activity : Thiadiazoles exhibit antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Anticancer Activity : Compounds containing thiadiazole rings have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest in cancer cells.

- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

- A study evaluated the cytotoxic effects of various thiadiazole derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated significant growth inhibition with IC50 values ranging from 0.28 µg/mL to 9.6 µM for different derivatives .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 0.28 |

| 4i | HepG2 | 9.6 |

Antimicrobial Activity

Thiadiazole derivatives have also been assessed for their antimicrobial efficacy against various pathogens:

- A series of synthesized thiadiazoles were tested against bacterial strains such as E. coli and S. aureus, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) in the low µg/mL range .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 5 |

| S. aureus | 10 |

Case Studies

- Cytotoxicity Evaluation : A study involving the evaluation of several thiadiazole derivatives showed that modifications at the 5-position significantly enhanced anticancer activity against MCF-7 cells. The introduction of lipophilic groups improved cell membrane permeability, leading to increased cytotoxicity .

- In Vivo Studies : In vivo studies demonstrated that certain thiadiazole derivatives could effectively target tumor cells in mouse models, confirming their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.